1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)-
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Overview
Description
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone group. The presence of a fluorine atom and a phenylmethyl group in this compound may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Material: A naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: Oxidation of a secondary alcohol to form the ketone group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Phenylmethyl Group Addition: Introduction of the phenylmethyl group through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To improve reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Further oxidation to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or phenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylmethyl group may influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone: Without the fluorine and phenylmethyl groups.
2-Fluoro-1(2H)-Naphthalenone: Lacking the phenylmethyl group.
3,4-Dihydro-2-(phenylmethyl)-1(2H)-Naphthalenone: Without the fluorine atom.
Uniqueness
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is unique due to the combination of the fluorine atom and the phenylmethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
193482-30-3 |
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Molecular Formula |
C17H15FO |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-benzyl-2-fluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15FO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChI Key |
QTXNXKPCHDSWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)F |
Origin of Product |
United States |
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